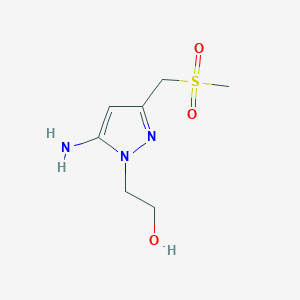

2-(5-Amino-3-((methylsulfonyl)methyl)-1h-pyrazol-1-yl)ethan-1-ol

Description

Properties

Molecular Formula |

C7H13N3O3S |

|---|---|

Molecular Weight |

219.26 g/mol |

IUPAC Name |

2-[5-amino-3-(methylsulfonylmethyl)pyrazol-1-yl]ethanol |

InChI |

InChI=1S/C7H13N3O3S/c1-14(12,13)5-6-4-7(8)10(9-6)2-3-11/h4,11H,2-3,5,8H2,1H3 |

InChI Key |

PBSVDWWXMVLAKM-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)CC1=NN(C(=C1)N)CCO |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrazole Core

The pyrazole ring is commonly constructed by the cyclocondensation of hydrazine derivatives with β-dicarbonyl compounds or α,β-unsaturated ketones. For example, hydrazine hydrate reacts with β-keto esters or diketones under reflux in ethanol to form 5-substituted pyrazoles.

Introduction of the Methylsulfonylmethyl Group at the 3-Position

The methylsulfonylmethyl substituent can be introduced via oxidation of a methylthio or methylsulfinyl precursor. A typical route involves:

Starting from a 3-methylthio-substituted pyrazole, oxidation with suitable oxidizing agents (e.g., hydrogen peroxide or m-chloroperbenzoic acid) converts the methylthio group to the methylsulfonyl group.

Alternatively, direct substitution of a methylsulfonylmethyl halide onto the pyrazole ring may be employed under basic conditions.

Amination at the 5-Position

The 5-amino group on the pyrazole ring can be introduced by reduction or substitution reactions:

Amination can be achieved by displacement of a leaving group (e.g., halogen or nitro group) at the 5-position with ammonia or amines under nucleophilic substitution conditions.

Alternatively, the pyrazole ring can be constructed with an amino substituent already present on the starting hydrazine or β-dicarbonyl components.

Attachment of the Ethan-1-ol Moiety via N1-Substitution

The ethan-1-ol group linked through the nitrogen at the 1-position is typically introduced by N-alkylation:

Alkylation of the pyrazole nitrogen with 2-bromoethanol or 2-chloroethanol under basic conditions (e.g., potassium carbonate in DMF) yields the N-substituted ethan-1-ol derivative.

Protection of other reactive groups may be necessary to avoid side reactions.

Representative Synthetic Route

A plausible synthetic sequence for This compound is outlined below, integrating literature precedents:

Detailed Experimental Notes and Research Findings

Pyrazole Formation : The condensation of hydrazine hydrate with β-keto esters or diketones is well-established, yielding 5-substituted pyrazoles with high regioselectivity.

Oxidation Step : Selective oxidation of methylthio to methylsulfonyl groups is achieved with peracids or hydrogen peroxide catalyzed by transition metals or TEMPO, providing high yields without overoxidation to sulfonic acids.

N-Alkylation : Alkylation of pyrazole nitrogen is typically performed under basic conditions with alkyl halides. The presence of the amino group requires careful control of reaction conditions to prevent side reactions.

Purification : Products are purified by recrystallization or column chromatography using solvents such as ethanol, ethyl acetate, or their mixtures.

Characterization : Final compounds are characterized by IR, NMR (^1H and ^13C), and HR-MS to confirm structure and purity.

Summary Table of Key Preparation Steps

| Synthetic Step | Key Reagents/Conditions | Purpose/Transformation | Notes |

|---|---|---|---|

| Pyrazole ring synthesis | Hydrazine hydrate, β-keto ester, reflux in EtOH | Formation of 5-amino-3-methylthio-pyrazole | High regioselectivity |

| Oxidation | Hydrogen peroxide or m-CPBA | Conversion of methylthio to methylsulfonyl | Avoid overoxidation |

| N1-Alkylation | 2-Bromoethanol, K2CO3, DMF, reflux | Attachment of ethan-1-ol group at N1 | Requires protection of amino group |

| Purification and Characterization | Recrystallization, column chromatography, IR, NMR, HR-MS | Isolation and confirmation of final product | Standard analytical techniques |

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-3-((methylsulfonyl)methyl)-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the ethan-1-ol group using appropriate electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced sulfonyl derivatives.

Substitution: Substituted pyrazole derivatives with modified amino or ethan-1-ol groups.

Scientific Research Applications

2-(5-Amino-3-((methylsulfonyl)methyl)-1H-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-((methylsulfonyl)methyl)-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares the target compound with structurally related pyrazole derivatives:

Key Observations:

- Hydrophobicity vs. Polarity : Aromatic substituents (e.g., 4-propylphenyl in ) increase hydrophobicity, whereas sulfonyl and furan groups enhance polarity, affecting solubility and membrane permeability .

Physicochemical Properties

- The target compound’s sulfonyl group likely improves aqueous solubility compared to aromatic analogs, which are more lipophilic .

Biological Activity

2-(5-Amino-3-((methylsulfonyl)methyl)-1H-pyrazol-1-yl)ethan-1-ol, a compound belonging to the pyrazole class, has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : This is achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

- Introduction of the Amino Group : Nucleophilic substitution reactions using suitable amine precursors are employed.

- Attachment of the Methylsulfonyl Group : This is accomplished through sulfonation reactions with methylsulfonyl chloride.

- Incorporation of the Ethanol Moiety : Nucleophilic substitution reactions using ethylene oxide facilitate this step.

Biological Activity

The biological activity of this compound includes several promising therapeutic applications:

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activities. Studies have shown that compounds containing the pyrazole structure can inhibit the growth of various cancer cell lines, such as:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Colorectal Cancer

For instance, a study highlighted that certain pyrazole derivatives demonstrated antiproliferative effects in vitro and antitumor activity in vivo, suggesting their potential as anticancer agents .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. In vitro studies report IC50 values for COX inhibition that compare favorably with standard anti-inflammatory drugs like diclofenac .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer and anti-inflammatory effects.

- Receptor Modulation : Interaction with cell surface receptors can alter cellular responses.

- Signal Transduction Pathways : The compound may influence intracellular signaling cascades that regulate cell proliferation and inflammation.

Case Studies and Research Findings

Several studies have documented the biological activities of pyrazole derivatives:

Q & A

Q. What are the common synthetic routes for preparing 2-(5-Amino-3-((methylsulfonyl)methyl)-1H-pyrazol-1-yl)ethan-1-ol, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically involves a multi-step approach:

- Step 1 : Cyclocondensation of hydrazine derivatives with β-keto esters or diketones to form the pyrazole core .

- Step 2 : Alkylation or sulfonylation to introduce the methylsulfonylmethyl group, using reagents like methylsulfonyl chloride under basic conditions (e.g., KOH in ethanol) .

- Optimization : Control temperature (reflux at 80–100°C), solvent polarity (ethanol or DMSO), and pH (neutral to slightly basic) to minimize side reactions. Monitor progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze proton environments (e.g., pyrazole ring protons at δ 6.2–7.8 ppm) and carbon shifts (e.g., methylsulfonylmethyl carbons at δ 40–50 ppm) in DMSO-d6 .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 264.2) .

- X-ray Crystallography : Use SHELXL for refinement; resolve bond lengths/angles (e.g., C–S bond: ~1.78 Å) .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against cyclooxygenase (COX) or kinase targets using fluorometric/colorimetric substrates (IC50 determination) .

- Antimicrobial Screening : Use broth microdilution (MIC values) against Gram-positive/-negative bacteria .

- Cytotoxicity Studies : MTT assay on cancer cell lines (e.g., IC50 in HepG2 or MCF-7 cells) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyrazole derivatives with varying substituents?

- Methodological Answer :

- Cross-Study Analysis : Compare substituent effects (e.g., methylsulfonyl vs. cyclopropylmethyl ).

- Standardized Assays : Replicate studies under identical conditions (pH 7.4, 37°C) to isolate structural influences.

- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., COX-2 active site) and validate with mutagenesis .

Q. What computational approaches are suitable for predicting the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to assess stability over 100 ns trajectories .

- QSAR Modeling : Corrogate substituent electronegativity (Hammett constants) with IC50 values .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for methylsulfonylmethyl vs. thiophene derivatives .

Q. What strategies mitigate side reactions during the synthesis of methylsulfonylmethyl-substituted pyrazoles?

- Methodological Answer :

- Protecting Groups : Temporarily protect the amino group with Boc anhydride during sulfonylation .

- Catalyst Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .

- Stepwise Purification : Isolate intermediates via column chromatography (silica gel, 20% EtOAc/hexane) .

Q. How does the methylsulfonylmethyl group influence the compound’s physicochemical properties compared to other substituents?

- Methodological Answer :

- Solubility : Measure logP (octanol/water) via shake-flask method; methylsulfonylmethyl increases hydrophilicity (logP ~0.8 vs. cyclopropylmethyl logP ~2.1) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks); sulfone groups resist hydrolysis better than esters .

- Electron-Withdrawing Effects : Compare Hammett σ values (σ = +0.6 for methylsulfonyl) via IR carbonyl stretching frequencies .

Table 1. Comparative Analytical Parameters for Structural Confirmation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.